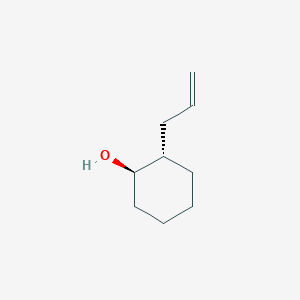

trans-2-Allylcyclohexanol

カタログ番号 B2448913

CAS番号:

24844-28-8

分子量: 140.226

InChIキー: SBIOKFOCGZXJME-RKDXNWHRSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Reactivity Studies

- Synthesis and Reactivity : Research conducted by Macrosson et al. (1968) focused on the synthesis of trans-3-allylcyclohexanols and their solvolytic behavior, examining the reactivity of corresponding esters but found no evidence for double-bond participation in rate measurements or product distribution (Macrosson et al., 1968).

Chemical Modifications and Derivatives

- Oxymercuration Reactions : Speziale et al. (1976) studied the intramolecular oxymercuration of isomeric 2-allylcyclohexanols, leading to the formation of mercurated heterocycles and further transformation into pyran or furan compounds (Speziale et al., 1976).

- Iodocyclization and Derivative Formation : Gevaza et al. (1985) explored iodocyclization of 2-allylcyclohexanols leading to the formation of 2-(iodomethyl)octahydrobenzofurans and their subsequent reduction to stereoisomeric 2-methyloctahydrobenzofurans (Gevaza et al., 1985).

Stereochemistry and Asymmetric Synthesis

- Stereochemistry in Drug Metabolism : Galpin et al. (1969) explored the stereochemistry in the metabolism of trans-2-p-tolyl-cyclohexanol and trans-2-o-tolylcyclohexanol in rats, finding significant differences in the metabolic pathways for these compounds (Galpin et al., 1969).

- Enantioselective Synthesis : Hanessian and Beaudoin (1992) utilized alkyl cyclohexanones with unique bicyclic phosphonamides for the enantioselective synthesis of allylidene and benzylidene alkylcyclohexanes (Hanessian & Beaudoin, 1992).

Advanced Chemical Synthesis Techniques

- Synthesis of Disubstituted Cyclohexanones : Kobayashi et al. (2014) synthesized trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity through allylic substitution and ozonolysis, demonstrating advanced techniques in chemical synthesis (Kobayashi et al., 2014).

Application in Pharmaceutical Synthesis

- Precursor for Pharmaceutical Intermediates : Li Jia-jun (2012) reported on the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates, showcasing its application in the pharmaceutical industry (Li Jia-jun, 2012).

Safety and Hazards

特性

IUPAC Name |

(1R,2S)-2-prop-2-enylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIOKFOCGZXJME-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CCCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2448832.png)

![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)

![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)

![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)

![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)